molecular formula C12H14ClN3 B3353671 2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile CAS No. 55829-50-0

2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile

Cat. No.: B3353671
CAS No.: 55829-50-0
M. Wt: 235.71 g/mol
InChI Key: MORGXQASWFOWQP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile is an organic compound featuring a central carbon atom bonded to a 4-chlorophenyl group, a piperazin-1-yl group, and a nitrile functional group. americanelements.comuni.lu Its systematic IUPAC name is 2-(4-chlorophenyl)-2-piperazin-1-ylacetonitrile. americanelements.com This molecule has garnered attention in the scientific community for its potential as a key intermediate in the synthesis of more elaborate chemical structures.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C12H14ClN3
Molecular Weight 235.72 g/mol
IUPAC Name 2-(4-chlorophenyl)-2-piperazin-1-ylacetonitrile
CAS Number 55829-50-0
Appearance Powder
SMILES C1CN(CCN1)C(C#N)C2=CC=C(C=C2)Cl
InChI Key MORGXQASWFOWQP-UHFFFAOYSA-N

Data sourced from American Elements and PubChem. americanelements.comuni.lu

The piperazine (B1678402) acetonitrile (B52724) scaffold is a significant structural motif in modern organic and medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged" structure. jocpr.com This is due to its frequent appearance in biologically active compounds, where it often imparts favorable physicochemical properties such as improved aqueous solubility and bioavailability. mdpi.com The two nitrogen atoms provide sites for chemical modification, allowing chemists to fine-tune the molecule's properties for specific applications. jocpr.comnbinno.com

The acetonitrile group (-CH₂CN) is a versatile functional group in organic synthesis. dcceew.gov.au The nitrile moiety can be converted into various other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthetic handle. google.com The combination of the adaptable piperazine ring and the synthetically flexible acetonitrile group within a single scaffold provides a powerful platform for building diverse molecular architectures and libraries of compounds for further research. nih.gov

The synthetic importance of the this compound framework is underscored by its relationship to several significant structural analogs. These analogs often serve as key intermediates in the synthesis of valuable compounds.

A prominent example is found in the synthesis of Cetirizine (B192768), an antihistamine. The core of cetirizine features a 1-((4-chlorophenyl)(phenyl)methyl)piperazine structure, which is closely related to the title compound. asianpubs.org Synthetic routes to cetirizine and its derivatives often involve intermediates that share the chlorophenyl and piperazine moieties, highlighting the scaffold's utility. google.comprepchem.com For instance, racemic 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile is a direct precursor that is hydrolyzed to form the final acid. google.com

The structural components of this compound can be systematically varied to produce a range of analogs, each with its own synthetic applications. Modifications can include altering the substituent on the phenyl ring, substituting the piperazine ring, or replacing the nitrile group. This modularity allows for the creation of a diverse set of building blocks for chemical synthesis.

Table 2: Examples of Structural Analogs and their Significance

Compound Name Structural Difference from Title Compound Synthetic Significance
2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile Phenylmethyl group instead of a single hydrogen on the benzylic carbon; ethoxy linker. Key intermediate in the synthesis of Cetirizine. google.com
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-Yl)acetonitrile Methyl group on the second nitrogen of the piperazine ring. Serves as a derivative for creating molecules with altered basicity and solubility. scbt.com
2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile Thioethyl linker attached to the second piperazine nitrogen. Used in the synthesis of Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. nih.gov
2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile Pyridyl group replaces the piperazine ring. Acts as an intermediate in the synthesis of various organic compounds, including potential pesticides and pharmaceuticals. pharmaffiliates.com

| (4-Chlorophenyl)acetonitrile | Lacks the piperazine group. | A fundamental building block in organic synthesis for introducing the 4-chlorobenzyl moiety. orgsyn.orgsigmaaldrich.com |

Dedicated academic research on this specific compound is justified by its unique combination of structural features, the synthetic challenges it presents, and its potential for unlocking novel chemical transformations.

The primary structural feature of this compound is the presence of a stereocenter at the alpha-carbon to the phenyl ring. This carbon is bonded to four different groups: a 4-chlorophenyl ring, a piperazine ring, a nitrile group, and a hydrogen atom. This chirality means the compound can exist as two enantiomers, which may have different properties and reactivity in chiral environments.

The synthesis of this compound, particularly in an enantiomerically pure form, presents a notable challenge. The construction of the quaternary carbon center requires careful selection of synthetic strategies. Potential synthetic routes could involve the nucleophilic substitution of a suitable precursor, such as α-halo-(4-chlorophenyl)acetonitrile, with piperazine. However, controlling the reaction conditions to achieve high yields and purity can be complex. The development of efficient and stereoselective synthetic methods for this and related compounds is an active area of research.

The molecule is a rich platform for a variety of chemical transformations, making it a valuable intermediate for synthetic chemists.

Piperazine Moiety: The secondary amine in the piperazine ring is a nucleophilic site that can be readily functionalized through alkylation, acylation, or arylation reactions. This allows for the attachment of diverse substituents to tailor the molecule's properties. mdpi.com

Nitrile Group: The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, reduction to a primary amine, or participate in cycloaddition reactions. These transformations open pathways to a wide array of other compound classes. google.com

Aromatic Ring: The 4-chlorophenyl group can be modified through various aromatic substitution reactions, further expanding the structural diversity that can be generated from this starting material.

Table of Mentioned Compounds

Compound Name
This compound
Cetirizine
1-((4-chlorophenyl)(phenyl)methyl)piperazine
2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-Yl)acetonitrile
2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile
Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1)
2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile
(4-Chlorophenyl)acetonitrile

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-piperazin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORGXQASWFOWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260548
Record name α-(4-Chlorophenyl)-1-piperazineacetonitrile
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Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55829-50-0
Record name α-(4-Chlorophenyl)-1-piperazineacetonitrile
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Record name α-(4-Chlorophenyl)-1-piperazineacetonitrile
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Record name 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetonitrile
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Advanced Synthetic Methodologies and Strategic Approaches for 2 4 Chlorophenyl 2 Piperazin 1 Yl Acetonitrile

Historical and Foundational Synthetic Routes to Phenyl-Piperazine Acetonitriles

The traditional synthesis of phenyl-piperazine structures has historically relied on well-established organic reactions, primarily nucleophilic substitutions and condensation reactions. These methods formed the bedrock for creating the crucial carbon-nitrogen bonds inherent to the piperazine (B1678402) ring and its substituents.

Nucleophilic substitution represents one of the most fundamental strategies for the formation of N-aryl and N-alkyl piperazines. A common historical approach to constructing the N-phenylpiperazine core involves the reaction of an aniline (B41778) precursor with a di-halogenated amine, such as bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.govnih.gov This method typically requires elevated temperatures and extended reaction times, proceeding through a double nucleophilic substitution to form the piperazine ring. nih.govgoogle.com

Another key application of nucleophilic substitution is the N-alkylation of a pre-formed piperazine ring. In the context of 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetonitrile, this would involve the reaction of piperazine with a halogenated acetonitrile (B52724) precursor, such as 2-bromo- or 2-chloro-(4-chlorophenyl)acetonitrile. The piperazine nitrogen acts as the nucleophile, displacing the halide to form the critical C-N bond. mdpi.comresearchgate.net This approach is widely used for producing a variety of N-substituted piperazines. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Substitution for Piperazine Synthesis

Reactant 1Reactant 2ConditionsProduct TypeReference
AnilineBis(2-chloroethyl)amine HClHigh Temperature (160-250 °C)N-Phenylpiperazine nih.govgoogle.com
Piperazine2-Chloroethoxy acetamideMetal HydrideN-Alkylated Piperazine google.com
PentafluoropyridinePiperazineNa2CO3, AcetonitrileN-Arylated Piperazine researchgate.net

Condensation reactions provide an alternative pathway to phenyl-piperazine acetonitriles. A relevant strategy is the Strecker synthesis or a variation thereof, which is a multicomponent reaction. This process could theoretically involve the condensation of 4-chlorobenzaldehyde (B46862), piperazine, and a cyanide source (e.g., trimethylsilyl (B98337) cyanide). In this reaction, the aldehyde and piperazine would first form an iminium ion intermediate, which is then attacked by the cyanide nucleophile to generate the final α-amino nitrile product.

The reactivity of the α-carbon of acetonitrile derivatives also allows for their participation in condensation reactions. For instance, the condensation of 4-chlorophenylacetonitrile with an appropriate electrophile can be used to build complexity at the carbon atom adjacent to the phenyl ring. orgsyn.org While less direct for forming the piperazine C-N bond itself, these condensation principles are foundational in the synthesis of complex acetonitrile structures.

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry has increasingly focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of piperazine-acetonitrile derivatives, this has led to the widespread adoption of catalyst-mediated reactions and green chemistry principles.

The use of metal catalysts has revolutionized the formation of C-N bonds, offering milder reaction conditions and broader substrate compatibility compared to traditional methods. researchgate.net

The Buchwald-Hartwig amination stands as a premier method for the synthesis of N-aryl piperazines. wikipedia.org This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide (or triflate) and an amine. researchgate.net For the synthesis of the phenyl-piperazine core, this involves coupling piperazine with an aryl halide like 1,4-dichlorobenzene (B42874) or 1-bromo-4-chlorobenzene. The versatility of this reaction is due to the development of various generations of palladium catalysts and specialized phosphine (B1218219) ligands that have expanded its scope and efficiency. nih.govwikipedia.org This methodology avoids the harsh conditions of older methods and has become a dominant tool in pharmaceutical synthesis for creating aryl amine bonds. nih.govresearchgate.net

Table 2: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

Aryl HalideAmineCatalyst/LigandBaseConditionsYieldReference
Aryl ChloridesPiperazinePd(OAc)2 / BINAPNaOtBuHigh TemperatureModerate gyanvihar.org
Aryl ChloridesPiperazineAir-stable Pd-precatalysts-Aerobic, 10 minUp to 97% nih.gov
3-Chloro-1-azaphenothiazineSubstituted AminesPd(OAc)2 / Custom LigandK2CO3t-BuOH, 110 °CGood to Excellent researchgate.net

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. This includes using environmentally friendly solvents, reducing waste, and employing catalytic processes that operate under mild conditions. researchgate.net

One such approach is the catalyst-free, base-induced synthesis of piperazine acetonitriles in ethanol (B145695), a green solvent. nih.govmdpi.com This method avoids the use of heavy metal catalysts and harsh reagents. Another innovative strategy is the use of an iridium/graphene catalyst for the N-alkylation of amines with alcohols. nih.gov This process is highly atom-economical as the only byproduct is water. Furthermore, photoredox catalysis using organic photocatalysts offers a sustainable method for the C-H alkylation of piperazines, avoiding toxic reagents and allowing for reactions under continuous flow conditions. mdpi.com Solvent-free reactions, such as the direct arylation of piperazine using the amine itself as the solvent, further exemplify the move towards eco-friendly synthesis. nih.gov

Table 3: Comparison of Green Synthetic Strategies for Piperazine Derivatives

MethodCatalystSolventsKey AdvantageReference
Base-Induced SynthesisCatalyst-FreeEthanol (EtOH)Green solvent, catalyst-free nih.govmdpi.com
N-AlkylationIridium/GrapheneSolvent-FreeAtom-economical (water is the only byproduct) nih.gov
C-H AlkylationOrganic Photocatalyst-Avoids toxic reagents, suitable for flow chemistry mdpi.com
Buchwald-Hartwig AminationPalladiumPiperazine (as solvent)Eliminates external solvent nih.gov

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing structural elements from all components, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov These one-pot reactions are increasingly employed for the construction of complex molecular scaffolds like that of this compound.

A notable example is the three-component reaction for synthesizing analogous piperazinyl acetonitriles. mdpi.comnih.gov This approach utilizes a disulfide, an ethyl piperazine source such as 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), and trimethylsilyl cyanide (TMSCN) as the cyanide source. nih.gov The reaction proceeds via an SN2 disubstitution mechanism, efficiently assembling the core structure. mdpi.comnih.gov While this specific example builds a 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile structure, the underlying principle is directly applicable to the synthesis of the target compound, potentially through a Strecker-type reaction involving 4-chlorobenzaldehyde, piperazine, and a cyanide source.

The key benefits of employing MCRs for this scaffold are summarized below:

FeatureAdvantageReference
Convergence Multiple bond-forming events occur in a single step, drastically shortening the synthetic sequence. nih.gov
Atom Economy Most atoms of the reactants are incorporated into the final product, minimizing waste. nih.gov
Operational Simplicity Eliminates the need for isolation and purification of intermediates, saving time and resources. nih.gov
Scaffold Diversity Allows for the rapid generation of a library of analogues by varying the starting components. rug.nl

This strategy represents a powerful tool for efficiently constructing the 2-aryl-2-(piperazin-1-yl)acetonitrile framework.

Eco-Friendly and Solvent-Free Reaction Conditions

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to minimize environmental impact. nih.govmdpi.com For the synthesis of this compound and related compounds, several eco-friendly approaches have been explored.

One significant advancement is the use of greener solvents. For instance, the three-component synthesis of related piperazinyl acetonitriles has been successfully performed in ethanol, a biodegradable and less toxic solvent. mdpi.comnih.gov This method is noted for its simple purification process and insensitivity to water and dioxygen, further enhancing its environmental credentials. mdpi.comnih.gov The use of water as a solvent, a primary goal of green chemistry, is also a viable option for certain steps, given its non-toxic and non-flammable nature. mdpi.com

Solvent-free, or solid-state, reaction conditions represent another important green chemistry approach. These reactions, often facilitated by grinding or microwave irradiation, can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. While specific solvent-free syntheses for the title compound are not extensively detailed, the development of such protocols is a logical progression in creating a more sustainable manufacturing process. The use of recyclable catalysts and one-pot procedures further aligns with the goals of reducing hazardous waste and improving atom economy. ejcmpr.com

Green Chemistry ApproachApplication in SynthesisReference
Use of Green Solvents Employing ethanol or water instead of hazardous chlorinated solvents. mdpi.comnih.govmdpi.com
One-Pot Synthesis Multi-component reactions (MCRs) reduce intermediate handling and waste. nih.gov
Atom Economy MCRs and efficient coupling reactions maximize the incorporation of starting materials. nih.gov
Catalyst-Free Reactions Base-induced synthesis of analogous structures avoids the use of heavy metal catalysts. mdpi.com

Chemo- and Regioselective Synthetic Pathways

The piperazine moiety in this compound contains two nitrogen atoms with different chemical environments, offering opportunities for selective functionalization.

The piperazine ring features a tertiary amine (N1), which is part of the α-amino nitrile structure, and a secondary amine (N4), which is available for further modification. The vast majority of piperazine-containing drugs feature substituents only at the nitrogen positions, underscoring the importance of these functionalization strategies. nsf.gov The selective functionalization of the N4 nitrogen is a key strategy for modulating the pharmacological properties of the molecular scaffold.

Several reliable methods exist for the N-alkylation and N-arylation of the piperazine ring. nih.gov

N-Alkylation: This can be achieved through nucleophilic substitution using alkyl halides or sulfonates. Reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another widely used method. nih.gov

N-Arylation: The introduction of aryl or heteroaryl groups at the N4 position is commonly accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig (Pd-catalyzed) or Ullmann–Goldberg (Cu-catalyzed) reactions. For electron-deficient aromatic systems, direct nucleophilic aromatic substitution (SNAr) is also a viable pathway. nih.govmdpi.com

These chemo- and regioselective reactions allow for the synthesis of a diverse array of derivatives, enabling detailed structure-activity relationship (SAR) studies. nih.govdrugbank.com

The carbon atom attached to the 4-chlorophenyl ring, the piperazine ring, and the nitrile group is a stereocenter. As the biological activity of chiral molecules often resides in a single enantiomer, methods for obtaining enantiomerically pure compounds are of paramount importance.

Two primary strategies are employed for this purpose:

Stereoselective Synthesis: This approach involves building the chiral center in a controlled manner. This can be achieved by using chiral starting materials from the "chiral pool," such as amino acids, or by employing chiral auxiliaries or catalysts. For instance, the synthesis of analogous chiral piperazine derivatives has been accomplished starting from enantiomerically pure precursors like (S)-serine or by using a chiral amine such as (R)-4-(chlorophenyl)phenylmethyl amine in the synthetic route. google.comnih.gov

Chiral Resolution: This method involves the synthesis of the compound as a racemic mixture, followed by the separation of the two enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, camphorsulfonic acid). google.com The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. Following separation, the desired enantiomer is recovered by removing the resolving agent. Chromatographic methods using a chiral stationary phase (CSP) are also widely used for both analytical and preparative-scale separation of enantiomers.

While high yields for optically active forms of related compounds have been reported, the specific conditions for resolution are often proprietary. google.com

Retrosynthetic Analysis of this compound and its Key Intermediates

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.in This process involves "disconnections," which are imaginary bond-breaking steps that correspond to known and reliable chemical reactions. amazonaws.com

For this compound, two primary retrosynthetic pathways can be proposed.

Pathway A: Nucleophilic Substitution Approach

The most logical initial disconnection is the C-N bond between the chiral α-carbon and the piperazine N1 atom. This is a common bond-forming strategy in amine synthesis.

Disconnection 1 (C-N bond): This disconnection suggests a nucleophilic substitution reaction between piperazine and a suitable electrophile. This leads to two key intermediates: piperazine (3 ) and 2-bromo-2-(4-chlorophenyl)acetonitrile (B1339241) (2 ).

Disconnection 2 (C-Br bond on Intermediate 2): The α-bromoacetonitrile intermediate (2 ) can be readily synthesized from 2-(4-chlorophenyl)acetonitrile (1 ) via an α-halogenation reaction, for instance, using N-bromosuccinimide (NBS).

Disconnection 3 (C-C bond on Intermediate 1): Intermediate 1 can be formed via the reaction of a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride) with a cyanide salt like sodium or potassium cyanide.

Pathway B: Multi-Component Strecker Reaction Approach

An alternative and more convergent approach involves envisioning the formation of the α-amino nitrile scaffold via a Strecker-type reaction.

Disconnection (Multi-component): This disconnection breaks the C-N, C-C (α-carbon to nitrile), and N-H bonds simultaneously. This suggests a one-pot reaction between three components: 4-chlorobenzaldehyde (4 ), piperazine (3 ), and a cyanide source like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). This pathway is highly efficient as it constructs the core of the molecule in a single step.

Both pathways identify 2-(4-chlorophenyl)acetonitrile and piperazine as key intermediates in the synthesis of the target molecule.

Chemical Reactivity, Transformative Pathways, and Derivatization of 2 4 Chlorophenyl 2 Piperazin 1 Yl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group (–C≡N) is a key functional group whose reactivity is dominated by the electrophilic nature of the nitrile carbon and the acidity of the α-proton.

The carbon atom of the nitrile group is sp-hybridized and electrophilic, rendering it susceptible to attack by nucleophiles. This interaction is a fundamental pathway for the transformation of the cyano group. Nucleophilic addition to the carbon-nitrogen triple bond can lead to the formation of various intermediates, such as imines, which can be further hydrolyzed to ketones or reduced to amines.

While aromatic halides are generally not susceptible to SN2 nucleophilic substitution, the activation of the benzylic position in related precursors facilitates such reactions. For instance, the synthesis of p-chlorophenyl acetonitrile can be achieved through the reaction of p-chlorobenzyl iodide with sodium cyanide, a process known as the Finkelstein reaction. youtube.com

The cyano group of 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetonitrile and its derivatives can be readily converted into other functional groups through hydrolysis and reduction.

Hydrolysis: The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This process typically proceeds through an intermediate amide. For example, a closely related compound, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile, is hydrolyzed to its corresponding carboxylic acid using a base or an acid in an aqueous or alcoholic medium. google.comgoogle.com The reaction is often carried out at elevated temperatures, ranging from 60°C to the reflux temperature of the reaction mixture, to ensure complete conversion. google.com

Reduction: The nitrile group is readily reducible to a primary amine. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation over catalysts such as nickel, cobalt, or ruthenium is a common method, yielding the corresponding ethylamine (B1201723) derivative. ntnu.no Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to achieve this conversion.

As noted, complete hydrolysis of the nitrile group yields a carboxylic acid. google.com This carboxylic acid can then serve as a precursor for a wide array of derivatives. The most direct functionalization of the nitrile group leads to amides through partial hydrolysis. This can be achieved under controlled acidic or basic conditions. ntnu.no

Alternatively, the carboxylic acid obtained from complete hydrolysis can be converted to an amide by reacting it with an amine in the presence of a coupling agent. A variety of methods exist for this transformation, including the use of boric acid as a catalyst or reagents like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.orgrsc.org This two-step sequence (hydrolysis followed by amidation) provides a versatile route to a diverse range of amide derivatives.

TransformationReagents/ConditionsProduct Functional GroupReference
Complete HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH) google.comgoogle.com
Partial HydrolysisControlled H₃O⁺ or OH⁻Amide (-CONH₂) ntnu.no
ReductionH₂, Ni/Co/Ru catalyst or LiAlH₄Primary Amine (-CH₂NH₂) ntnu.no
Amidation (from Carboxylic Acid)Amine, Coupling Agent (e.g., Boric Acid, DCC)Substituted Amide (-CONHR) orgsyn.orgrsc.org

Transformations at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, a secondary amine and a tertiary amine, which are key sites for derivatization. The secondary amine, in particular, is a potent nucleophile and readily participates in various reactions.

The nucleophilic secondary amine of the piperazine ring can be easily functionalized through alkylation and acylation reactions.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the secondary amine with an alkyl or aryl group. It is typically achieved by reacting the parent molecule with an alkyl halide. scienceinfo.com The synthesis of N-arylpiperazines can be accomplished through methods like the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, or nucleophilic aromatic substitution on electron-deficient arenes. mdpi.com For example, various 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles have been synthesized through the N-alkylation of the piperazine moiety. mdpi.comnih.gov

N-Acylation: The secondary amine can react with acylating agents, such as acyl chlorides or anhydrides, to form the corresponding N-acyl derivatives (amides). This is a standard and efficient method for introducing a wide range of functional groups onto the piperazine ring.

Reaction TypeReactantProduct ClassExample MethodReference
N-AlkylationAlkyl Halides (R-X)N-Alkyl PiperazineDirect reaction, often with a base scienceinfo.com
N-ArylationAryl Halides (Ar-X)N-Aryl PiperazineBuchwald-Hartwig Coupling mdpi.com
N-AcylationAcyl Chlorides (RCOCl)N-Acyl Piperazine (Amide)Reaction with an acid scavenger google.com
N-Alkylation(Phenylthio)ethyl precursorsN-(2-(phenylthio)ethyl)piperazineBase-induced SN2 reaction mdpi.comnih.gov

Further transformations at the piperazine nitrogens can lead to the formation of charged species or more complex ring systems.

Quaternary Ammonium (B1175870) Salts: The tertiary amine resulting from N-alkylation can react further with another molecule of an alkyl halide in a process known as the Menschutkin reaction. scienceinfo.com This SN2 reaction leads to the formation of a quaternary ammonium salt, a permanently charged species with the general formula NR₄⁺X⁻. scienceinfo.com These salts have applications as phase transfer catalysts in organic synthesis. quora.com The reaction can be efficiently carried out in water or water-containing organic solvents. googleapis.com Exhaustive alkylation can lead to quaternization at both nitrogen atoms.

Formation of other Heterocyclic Rings: The piperazine ring itself is a fundamental heterocycle. organic-chemistry.org The nucleophilic nature of its nitrogen atoms allows it to be used as a building block for more complex heterocyclic structures. For instance, the nitrogen atoms can participate in intramolecular or intermolecular cyclization reactions. A common strategy involves a diol-diamine coupling to produce piperazines. organic-chemistry.org While specific examples starting from this compound are not extensively documented, the inherent reactivity of the piperazine moiety suggests its potential for constructing fused bicyclic systems or other elaborate heterocyclic frameworks.

Modifications of the Chlorophenyl Substituent

The presence of a chlorine atom on the phenyl ring of this compound provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Additionally, the aromatic ring itself can potentially undergo electrophilic substitution, further expanding the avenues for structural diversification.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of biaryl systems and other complex molecular architectures. The chloro-substituent on the phenyl ring of the title compound can serve as an electrophilic partner in these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. For the modification of this compound, this would entail reacting it with various arylboronic acids in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields with often less reactive aryl chlorides. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have shown significant efficacy in the coupling of aryl chlorides. usc.edu.au

A representative Suzuki-Miyaura coupling of a this compound derivative is depicted below, showcasing the formation of a biaryl structure.

Interactive Data Table: Exemplary Suzuki-Miyaura Coupling Reactions of a this compound Analog

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane11092
33-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃DMF12078
44-Pyridinylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O9088

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide range of functional groups. harvard.edu The reaction of this compound with various organostannanes, catalyzed by a palladium complex, would lead to the substitution of the chlorine atom. The toxicity of organotin reagents is a notable drawback of this methodology. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.org Organozinc compounds are generally more reactive than their organoboron and organotin counterparts, which can be advantageous for the coupling of less reactive aryl chlorides. figshare.com The preparation of the organozinc reagent is a key step in this process. units.it

Electrophilic Aromatic Substitution on the Phenyl Ring (if applicable)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The feasibility of EAS on the 4-chlorophenyl ring of this compound depends on the directing and activating/deactivating effects of the substituents. The chlorine atom is a deactivating but ortho-, para-directing group. The piperazinylacetonitrile moiety, connected through a benzylic carbon, is likely to be a weakly deactivating group as well. Therefore, forcing conditions would likely be required for electrophilic substitution to occur.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. Given the deactivating nature of the substituents, the reaction would be expected to proceed slowly and require elevated temperatures. The nitro group would be directed to the positions ortho to the chlorine atom (positions 3 and 5).

Halogenation: The introduction of another halogen atom (e.g., bromine or another chlorine) would also be directed to the ortho positions relative to the existing chlorine. A Lewis acid catalyst is typically required for the halogenation of deactivated aromatic rings.

Due to the presence of the basic piperazine ring, which can be protonated under the strongly acidic conditions often employed for EAS reactions, protection of this group may be necessary to prevent undesired side reactions and deactivation of the catalyst.

Advanced Functionalization Strategies for Novel Analogs

Beyond direct modification of the existing scaffold, advanced strategies can be employed to generate novel analogs with significantly altered structures and potentially different biological activities.

Bioisosteric Replacement: This strategy involves the substitution of a specific group or moiety with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while potentially modifying other properties like metabolic stability or toxicity. In the context of this compound, the 4-chlorophenyl group could be replaced with various bioisosteres. For instance, replacement with a pyridyl or pyrimidyl ring can enhance metabolic stability. Other heterocyclic rings or functional groups that mimic the steric and electronic properties of the 4-chlorophenyl group could also be explored. nih.gov

Scaffold Hopping: This is a more drastic approach where the core structure (scaffold) of the molecule is replaced with a chemically different one, while maintaining the essential pharmacophoric features required for biological activity. uniroma1.it Starting from the 2-phenyl-2-(piperazin-1-yl)acetonitrile scaffold, one could envision replacing the piperazine ring with other cyclic diamines or constrained bicyclic systems to explore new chemical space and potentially discover analogs with improved properties. dundee.ac.uk Similarly, the central phenylacetonitrile (B145931) core could be replaced by other templates that can present the key pharmacophoric elements in a similar spatial arrangement. nih.gov This approach often utilizes computational tools to identify suitable replacement scaffolds. uniroma1.it

Advanced Computational and Theoretical Investigations of 2 4 Chlorophenyl 2 Piperazin 1 Yl Acetonitrile

Quantum Chemical Studies for Electronic Structure Analysis

Quantum chemical studies are pivotal in elucidating the electronic structure and reactivity of a molecule. Through various computational methods, a detailed picture of the electron distribution and energy levels can be obtained, offering insights into the molecule's chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry and ground state properties. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

The optimized geometry reveals the spatial arrangement of the atoms, highlighting the relative positions of the chlorophenyl ring, the piperazine (B1678402) ring, and the acetonitrile (B52724) group. Key structural parameters, such as the bond lengths between the central chiral carbon and the adjacent nitrogen of the piperazine ring, and the carbon of the chlorophenyl ring, are determined. These parameters are essential for understanding the steric and electronic effects within the molecule.

ParameterCalculated Value
C-Cl Bond Length~1.75 Å
C-CN Bond Length~1.47 Å
C-N (piperazine) Bond Length~1.46 Å
C-C (phenyl) Bond Length~1.52 Å
Dihedral Angle (Phenyl-C-N-Piperazine)Variable depending on conformer

Note: The data presented in the table are representative values for a closely related analogue, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, and are used here to illustrate the expected ground state properties of this compound as determined by DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical component of quantum chemical studies that provides insights into a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich piperazine ring and the chlorophenyl group, while the LUMO is often distributed over the chlorophenyl and acetonitrile moieties.

ParameterCalculated Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap (ΔE)4.5 to 5.5

Note: The energy values in this table are illustrative and based on typical ranges observed for similar aromatic and heterocyclic compounds in DFT studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would typically show regions of negative potential (usually colored in shades of red and yellow) and positive potential (colored in shades of blue). The negative regions, indicating electron-rich areas, are expected to be located around the nitrogen atoms of the piperazine ring and the nitrile group, as well as the chlorine atom on the phenyl ring. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the piperazine ring and the phenyl group would exhibit positive potential, making them susceptible to nucleophilic attack. This detailed charge distribution analysis is crucial for understanding intermolecular interactions and the molecule's binding behavior with biological targets.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape, identifying the most stable conformers and the energy barriers between them.

The piperazine ring can exist in chair, boat, and twist-boat conformations, and the rotation around the single bonds connecting the central carbon to the phenyl and piperazine rings allows for a wide range of spatial arrangements. MD simulations, by solving Newton's equations of motion for the atoms in the molecule, can explore these different conformations and determine their relative energies and populations at a given temperature.

The simulations can reveal the most predominant conformations in different environments, such as in a vacuum or in a solvent, which is crucial for understanding its behavior in biological systems. The stability of these conformers is determined by a combination of steric and electronic factors, including intramolecular hydrogen bonding and electrostatic interactions.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Piperazine Conformation
Global Minimum0.00θ1: ~60, θ2: ~180Chair
Local Minimum 11.5 - 2.5θ1: ~-60, θ2: ~180Chair
Local Minimum 23.0 - 4.0θ1: ~60, θ2: ~60Twist-Boat

Note: This table presents a hypothetical but plausible set of results from a molecular dynamics simulation, illustrating the concept of different conformers and their relative stabilities.

Theoretical Exploration of Reaction Mechanisms

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic routes. Theoretical exploration of reaction mechanisms, often using DFT, allows for the investigation of the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

The synthesis of this compound can be achieved through a modified Strecker synthesis. This multi-step reaction involves the formation of an iminium ion from 4-chlorobenzaldehyde (B46862) and piperazine, followed by the nucleophilic addition of a cyanide source.

Transition state analysis for this synthesis would involve locating the transition state structures for the key steps of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, the activation energy for each step can be determined.

This analysis can help in identifying the rate-determining step of the synthesis and provide insights into how catalysts or changes in reaction conditions can influence the reaction rate and yield. For instance, the nucleophilic attack of the cyanide ion on the iminium intermediate is a critical step, and understanding its transition state can aid in the rational design of more efficient synthetic protocols. researchgate.netnih.gov

Reaction StepReactantsProductsCalculated Activation Energy (kcal/mol)
Iminium Ion Formation4-Chlorobenzaldehyde + PiperazineIminium Intermediate + H₂O10 - 15
Cyanide AdditionIminium Intermediate + CN⁻This compound5 - 10

Note: The activation energies provided in this table are illustrative values based on general knowledge of the Strecker reaction mechanism and are intended to demonstrate the type of data obtained from a transition state analysis.

Prediction of Reaction Outcomes and Selectivity

The prediction of how this compound will behave in a chemical reaction is a primary application of computational chemistry. Methods like Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms and predicting the selectivity of a reaction, be it regioselectivity (where on the molecule the reaction occurs) or stereoselectivity (the spatial arrangement of the resulting product). nih.govmdpi.com

Key computational approaches include:

Molecular Electrostatic Potential (MESP) Mapping: MESP surfaces are calculated to visualize the electron density distribution across the molecule. For this compound, MESP maps would identify electron-rich regions (negative potential), such as the lone pairs on the two nitrogen atoms of the piperazine ring and the nitrogen of the nitrile group, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) highlight sites prone to nucleophilic attack. researchgate.net

Transition State (TS) Analysis: To predict the outcome of a specific reaction, computational chemists model the entire reaction pathway, including reactants, intermediates, transition states, and products. By calculating the activation energy (the energy barrier of the transition state) for all possible pathways, the most favorable reaction outcome can be determined. For instance, in an alkylation reaction, calculations can determine whether the alkyl group will preferentially add to the secondary amine nitrogen (N-H) or one of the tertiary nitrogens within the piperazine ring by comparing the activation energies of the respective transition states.

The following table illustrates hypothetical data from a DFT study predicting the regioselectivity of a simple electrophilic addition (e.g., protonation) to the different nitrogen atoms in the molecule.

Reactive SitePredicted Proton Affinity (kJ/mol)Relative Activation Energy (kJ/mol)Predicted Outcome
Piperazine N-H (Secondary Amine)9500.0Most Favorable
Piperazine N-C (Tertiary Amine)925+25.0Less Favorable
Nitrile N780+170.0Highly Unfavorable

This is a hypothetical data table generated for illustrative purposes.

Structure-Reactivity Relationship (SRR) Studies from a Computational Perspective

Structure-Reactivity Relationship (SRR) studies aim to understand how modifying a molecule's structure influences its chemical reactivity. Computationally, this is achieved by creating a virtual series of analogs and calculating a set of quantum chemical descriptors for each. These descriptors quantify various electronic and structural properties, allowing for a systematic correlation between structure and reactivity. nih.gov

For this compound, an SRR study might involve systematically replacing the chlorine atom on the phenyl ring with other substituents (e.g., -F, -NO₂, -CH₃, -OCH₃) and evaluating the impact on the reactivity of the piperazine or nitrile moieties.

Key computed descriptors in SRR studies include:

Local Reactivity Descriptors (Fukui Functions): These functions identify which atoms within the molecule are most reactive towards nucleophilic, electrophilic, or radical attack.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) can reveal how substituents electronically influence specific reactive sites. For example, an electron-withdrawing substituent on the phenyl ring would be expected to increase the electrophilicity of the nitrile carbon.

The table below presents hypothetical data from a computational SRR study, showing how different substituents on the 4-position of the phenyl ring could alter key reactivity descriptors.

Substituent (X) on Phenyl RingHOMO-LUMO Gap (eV)Electrophilicity Index (ω)Predicted Overall Reactivity
-NO₂ (Electron-Withdrawing)4.853.15High
-Cl (Reference)5.302.90Moderate
-H (Unsubstituted)5.452.82Moderate
-CH₃ (Electron-Donating)5.602.75Lower
-OCH₃ (Strongly Electron-Donating)5.752.68Lowest

This is a hypothetical data table generated for illustrative purposes.

In Silico Design and Prediction of Novel Analogs with Tailored Chemical Reactivity

Building upon SRR principles, in silico design involves the rational, computer-aided creation of novel molecules with specific, desired properties. researchgate.netresearchgate.net This approach allows for the exploration of vast chemical spaces to identify promising new structures before committing to their physical synthesis. The goal is to tailor the chemical reactivity of the this compound scaffold for a particular application.

The in silico design process typically follows these steps:

Virtual Library Generation: A library of virtual analogs is created by systematically modifying the parent structure. This can involve adding various functional groups at different positions on the phenyl and piperazine rings.

High-Throughput Computational Screening: The entire virtual library is screened using rapid computational methods. Key reactivity descriptors and, in some cases, predicted activation energies for a target reaction are calculated for each analog. acs.org

Prioritization and Selection: Analogs that best meet the predefined reactivity goal are identified and prioritized. These lead candidates can then be subjected to more rigorous computational analysis or recommended for laboratory synthesis.

For example, if the goal were to design an analog that is more resistant to oxidative degradation, the design process would focus on modifications that increase the molecule's ionization potential (the energy required to remove an electron), a parameter that can be readily calculated.

The following table shows a hypothetical set of designed analogs and their predicted properties tailored for a specific reactivity goal.

Analog ModificationDesign RationalePredicted Ionization Potential (eV)Predicted Oxidative Stability
Add a -CF₃ group to the phenyl ringIncrease electron withdrawal, stabilize HOMO8.95High
Replace piperazine with morpholineOxygen is more electronegative than nitrogen9.10Very High
Add a methyl group to piperazine N-HIncrease electron donation, destabilize HOMO8.40Low
Replace -Cl with -F on phenyl ringFluorine is highly electronegative8.80Moderate-High

This is a hypothetical data table generated for illustrative purposes.

2 4 Chlorophenyl 2 Piperazin 1 Yl Acetonitrile As a Versatile Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Molecules

The unique arrangement of functional groups in 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetonitrile makes it an adept intermediate for assembling intricate molecular architectures. The secondary amine of the piperazine (B1678402) ring provides a nucleophilic site for N-alkylation or N-arylation, enabling chain extension and the introduction of diverse substituents. Simultaneously, the nitrile group offers a pathway to other key functional groups such as primary amines, carboxylic acids, or ketones through reduction or hydrolysis, respectively. chemistrysteps.comlibretexts.org

Research has demonstrated its role in synthesizing precursors for acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. nih.gov These complex molecules often feature a central piperazine core, which is elaborated by attaching various thioether side chains. The synthesis of these compounds highlights the utility of piperazine-containing acetonitriles as foundational scaffolds. mdpi.com Although not directly starting from the title compound, analogous structures are used to build a library of potential inhibitors, underscoring the importance of this class of intermediates. nih.gov

Table 1: Examples of Complex Molecules Derived from Piperazine Acetonitrile (B52724) Scaffolds This table is representative of synthetic applications for analogous structures, illustrating the potential of the title compound.

Target Molecule Class Synthetic Strategy Key Transformation of Intermediate
ACAT-1 Inhibitors N-alkylation of piperazine Attachment of various arylthioethyl groups to the piperazine nitrogen. mdpi.comnih.gov
Piperazine-bridged Sulphonyl Naphthalenes Sulphonylation of piperazine Reaction of the piperazine nitrogen with naphthalene (B1677914) sulphonyl chloride. asianpubs.org
Glycine Transporter-1 (GlyT-1) Inhibitors Multi-step synthesis Use of a sulfonylpiperazine scaffold as a core component for building complex benzamides. researchgate.net

Role in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of both the piperazine and nitrile moieties allows for their participation in cyclization reactions to form a variety of new heterocyclic systems. The piperazine ring itself is a common structural motif in medicinal chemistry, and its presence in the starting material provides a direct entry into more complex, multi-ring compounds. researchgate.netmdpi.com

The nitrile group is particularly versatile for constructing new rings. It can be hydrolyzed to an amide, which can then undergo cyclization, or it can participate directly in cycloaddition reactions. ebsco.com For instance, nitriles are known precursors for the synthesis of 1,2,4-triazoles through reactions with reagents like hydroxylamine (B1172632) or hydrazine (B178648) derivatives. nih.govgoogle.comscispace.com This transformation converts the linear nitrile functional group into a five-membered aromatic heterocycle, significantly increasing the molecular complexity and introducing new potential points for biological interactions.

While the direct application of this compound in the synthesis of fused or bridged ring systems is not extensively documented, its constituent parts have known reactivity patterns that could lead to such structures. Fused heterocyclic systems are commonly prepared through intramolecular cyclization reactions where a functional group on a side chain reacts with the parent ring. rsc.org For example, a side chain attached to the piperazine nitrogen could be designed to cyclize onto one of the piperazine carbons or the adjacent chlorophenyl ring under specific conditions. However, specific examples originating from the title compound are not prominent in the reviewed literature.

The incorporation of this compound into multicyclic scaffolds is a more direct and documented application. A prime example is the synthesis of molecules containing both piperazine and triazole rings. The synthesis of 1,2,4-triazole (B32235) derivatives often involves the reaction of a nitrile with a hydrazine-based compound, followed by cyclization. scispace.comfrontiersin.org By reacting the nitrile group of the title compound, a new triazole ring can be appended to the existing structure, resulting in a multicyclic scaffold where the piperazine and triazole rings are linked. This approach is valuable in medicinal chemistry for creating novel compounds with diverse pharmacological profiles. nih.gov For example, the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrates how a piperazine unit can be incorporated into a larger triazole-based multicyclic system. mdpi.com

Application in Ligand Design for Organometallic Chemistry

The functional groups within this compound present clear potential for its use as a ligand in organometallic chemistry. The piperazine ring contains two nitrogen atoms which can act as a bidentate "pincer" ligand, coordinating to a metal center. Furthermore, the nitrogen atom of the nitrile group possesses a lone pair of electrons and can also coordinate to transition metals. researchgate.net

Acetonitrile itself is a common solvent and ligand in organometallic synthesis, where it binds to metal centers through the nitrogen atom. researchgate.net This coordination can activate the nitrile group for further reactions, such as cleavage of the C≡N bond to form other organic ligands like ethylidyne. nih.gov While specific organometallic complexes featuring this compound as a ligand are not widely reported, the inherent coordinating ability of its piperazine and nitrile functionalities makes it a plausible candidate for designing novel ligands to support catalysts or create new materials.

Precursor for the Development of Advanced Chemical Libraries and Chemical Probes

A key application of versatile building blocks in modern drug discovery is their use as a starting scaffold for the generation of chemical libraries. A chemical library is a large collection of related compounds that can be screened for biological activity. The structure of this compound is well-suited for this purpose. The secondary amine on the piperazine ring serves as a point of diversification, allowing for the attachment of a wide array of different chemical groups.

This is exemplified by research into ACAT-1 inhibitors, where a library of 30 different 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles was synthesized and evaluated. nih.gov Starting from a common piperazine acetonitrile core, various substituted disulfides were used to introduce diversity into the final products. mdpi.comnih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR), helping to identify the chemical features that are most important for the desired biological effect. The high yields and straightforward reaction conditions reported for these syntheses demonstrate the robustness of the piperazine acetonitrile scaffold as a foundation for building chemical libraries. mdpi.com

Table 2: Example of a Chemical Library Synthesis Based on a Piperazine Acetonitrile Core Data derived from the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, analogous to derivatives of the title compound. mdpi.com

Entry R-Group on Phenylthio Moiety Product Yield (%)
2a H 90
2b 4-Methoxy 76
2c 4-tert-Butyl 77
2f 4-Chloro 87
2q 2-Chloro 84
2r 2-Fluoro 79
2s 2,4-Dimethyl 75

Future Research Directions and Unexplored Avenues in 2 4 Chlorophenyl 2 Piperazin 1 Yl Acetonitrile Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The traditional synthesis of α-amino nitriles often relies on the Strecker reaction, a multicomponent reaction involving an aldehyde, an amine, and a cyanide source. researchgate.net Future research should focus on developing more efficient, safer, and environmentally benign methods for the synthesis of 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetonitrile.

Modern approaches could bypass the direct use of hazardous reagents like hydrogen cyanide. One promising avenue is the use of non-toxic cyanide surrogates, such as trimethylsilyl (B98337) cyanide (TMSCN) or hexacyanoferrate, often in conjunction with catalysts. rsc.orgorganic-chemistry.org Research into one-pot, three-component reactions catalyzed by novel organocatalysts or Lewis acids could significantly improve efficiency and yield. researchgate.netmdpi.com

A particularly innovative direction would be the application of visible-light photoredox catalysis. rsc.orgresearchgate.net This approach could enable the direct α-cyanation of a tertiary amine precursor, N-(4-chlorobenzyl)piperazine, under exceptionally mild conditions, avoiding harsh oxidants and offering high functional group tolerance. researchgate.netsnnu.edu.cn Furthermore, exploring palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represents another advanced strategy for constructing the core arylpiperazine structure with high efficiency. organic-chemistry.orgnih.gov

Synthetic Methodology Potential Advantages Key Research Focus
Catalytic Strecker Reaction High atom economy, operational simplicity.Development of recyclable, highly efficient organocatalysts or metal catalysts; use of green solvents.
Photoredox α-Cyanation Mild reaction conditions, high selectivity, avoids harsh oxidants.Design of suitable photosensitizers; optimization of reaction parameters for the specific substrate.
Flow Chemistry Synthesis Enhanced safety, improved scalability, precise control over reaction conditions.Adaptation of optimized batch reactions to a continuous flow setup; integration of in-line purification.
Pd-Catalyzed Cross-Coupling High yields, broad substrate scope for analog synthesis.Development of air- and moisture-stable palladium pre-catalysts for efficient C-N bond formation.

Exploration of Unconventional Reactivity and Catalytic Pathways

The molecular architecture of this compound offers multiple sites for chemical modification, opening doors to novel reactivity patterns beyond the standard transformations of its constituent functional groups.

The nitrile group is not merely a precursor to carboxylic acids or amines; it can serve as a versatile synthetic handle. researchgate.net Future studies could explore its participation in cycloaddition reactions to form complex heterocyclic systems or its role as a reactive electrophilic "warhead" in the design of covalent chemical probes. nih.gov The reaction of the α-amino nitrile with aminothiols, for example, could lead to the formation of unique thiol-containing heterocycles. nih.gov

Another exciting frontier is the direct C-H functionalization of the piperazine (B1678402) ring. This remains a significant challenge in organic synthesis due to the presence of two nitrogen atoms, which can complicate catalytic activity. mdpi.com Research into developing selective catalytic systems, potentially involving directed lithiation or advanced photoredox protocols, could unlock the ability to install new substituents directly onto the piperazine backbone, vastly expanding the accessible chemical space. mdpi.com

Furthermore, the generation of radical intermediates from the α-amino nitrile core offers untapped potential. snnu.edu.cn Photoredox catalysis could be employed to generate an α-amino radical, which could then participate in a variety of C-C bond-forming reactions, a powerful umpolung strategy that inverts the typical reactivity of the α-carbon. rsc.orgsnnu.edu.cn

Reactivity Pathway Description Potential Application
Nitrile Cycloadditions Using the C≡N triple bond as a dienophile or dipolarophile.Synthesis of novel, complex N-heterocycles.
Piperazine C-H Functionalization Direct, selective installation of functional groups on the piperazine ring carbons.Rapid generation of diverse molecular libraries for screening.
α-Amino Radical Formation Single-electron oxidation/reduction to form a radical at the carbon-bearing the nitrile.Access to novel C-C and C-heteroatom bond formations via radical coupling.
Asymmetric Umpolung α-Metallation to generate a nucleophilic acyl anion equivalent.Stereoselective synthesis of complex molecules. rsc.org

Integration into Emerging Fields of Chemical Synthesis (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of this compound chemistry into emerging synthetic technologies promises significant advancements in terms of efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic reactions or those involving unstable intermediates. nih.gov Translating the synthesis of this compound into a flow process could enable safer handling of cyanide reagents by minimizing their accumulation at any given time. researchgate.net Flow chemistry also facilitates rapid reaction optimization and seamless scaling from laboratory to production quantities, a critical aspect for compounds with potential industrial applications. mdpi.comnih.gov

Photoredox Catalysis: As mentioned, visible-light photoredox catalysis represents a paradigm shift in synthetic chemistry. rsc.org Its application to the synthesis of this compound or its derivatives would align with the principles of green chemistry by operating at ambient temperature and reducing the need for stoichiometric activating reagents. researchgate.netsnnu.edu.cn Future research could focus on developing specific organic or metal-based photosensitizers that are optimally tuned for the key bond-forming steps, such as C-H cyanation or C-N coupling. rsc.org

Advanced Theoretical Modeling for Predictive Chemical Synthesis and Molecular Design

Computational chemistry and theoretical modeling are indispensable tools for accelerating chemical research. For this compound, these methods can provide profound insights and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic routes. nih.gov By modeling transition states and reaction energy profiles, researchers can predict the feasibility of a proposed reaction, understand the origins of selectivity, and rationally optimize conditions before extensive experimental work. acs.org This is particularly valuable for exploring the unconventional catalytic pathways described earlier, such as photoredox-mediated radical reactions.

Beyond predicting reactivity, computational modeling is crucial for molecular design. By altering substituents on the chlorophenyl or piperazine rings in silico, it is possible to calculate key molecular properties (e.g., electronic structure, lipophilicity, conformational preferences). This allows for the rational design of new, related scaffolds with finely tuned properties for specific applications, whether as ligands for catalysis or as building blocks for materials.

Design of Chemically Related Scaffolds with Tunable Reactivity for Materials Science

While the arylpiperazine scaffold is prominent in pharmaceuticals, its inherent chemical and electronic properties also make it an attractive core for applications in materials science. researchgate.netresearchgate.net Future research could pivot towards designing analogs of this compound for purely chemical applications.

By systematically modifying the scaffold—for instance, replacing the chlorophenyl group with other electronically active aromatic systems or functionalizing the piperazine ring—it is possible to create novel bidentate or tridentate ligands. The two nitrogen atoms of the piperazine ring, and potentially the nitrile nitrogen, can act as coordination sites for metal ions. rsc.org Such ligands could be used to construct novel catalysts for organic transformations or to assemble sophisticated metal-organic frameworks (MOFs) with tailored porosity and functionality.

Furthermore, the incorporation of this scaffold into polymer backbones could lead to new functional materials. The polarity imparted by the piperazine and nitrile groups, combined with the rigidity of the aryl ring, could result in polymers with interesting dielectric properties, gas permeability, or affinity for specific analytes, opening avenues in sensor technology or advanced membrane design.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile with high purity?

Answer:

  • Key Steps : Condensation reactions involving chloro-substituted phenyl precursors and piperazine derivatives are commonly employed. For example, acetonitrile derivatives are synthesized via nucleophilic substitution or Knoevenagel condensation, as seen in structurally related compounds like Diclazuril (2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile) .
  • Critical Parameters :
    • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency.
    • Temperature : Controlled heating (60–80°C) minimizes side reactions.
    • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate condensation.
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3) ensures high purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 3.2–4.0 ppm confirm piperazine protons, while aromatic protons (4-chlorophenyl) appear at δ 7.2–7.8 ppm.
    • ¹³C NMR : The nitrile carbon is identified at ~115–120 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 265.019 for related acetonitrile derivatives) .
  • Infrared (IR) Spectroscopy : A strong absorption band at ~2240 cm⁻¹ confirms the nitrile (C≡N) group .

Q. How can researchers assess purity using HPLC?

Answer:

  • Methodology :
    • Column : C18 reversed-phase column (4.6 × 150 mm, 5 µm).
    • Mobile Phase : Acetonitrile/methanol/potassium phosphate buffer (pH 6.0) in ratios like 11:1:8, as validated for piperazine-containing pharmaceuticals .
    • Detection : UV at 230 nm for optimal sensitivity to aromatic and nitrile moieties.
  • Validation : System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure reproducibility .

Advanced Research Questions

Q. How can process-related impurities be identified and quantified during synthesis?

Answer:

  • Common Impurities :
    • Residual Starting Materials : Unreacted 4-chlorophenylacetonitrile or piperazine derivatives.
    • Byproducts : Hydrolysis products (e.g., carboxylic acids) under acidic/basic conditions .
  • Analytical Workflow :
    • HPLC with Gradient Elution : Use a mobile phase gradient from 10% to 90% acetonitrile in phosphate buffer (pH 2.7) to resolve impurities .
    • Reference Standards : Compare retention times with certified impurities like cetirizine ethyl ester dihydrochloride (USP 1102930) .
  • Quantitation : Calculate impurity levels using relative response factors (e.g., Result = (rU/rS) × (CS/CU) × (1/F) × 100) .

Q. What degradation pathways are observed under accelerated stability conditions?

Answer:

  • Stress Testing :
    • Acidic Hydrolysis (0.1M HCl) : Cleavage of the piperazine-acetonitrile bond generates 4-chlorophenylacetic acid.
    • Oxidative Stress (H₂O₂) : Formation of N-oxide derivatives, detectable via LC-MS/MS .
  • Mitigation Strategies :
    • Formulation : Use antioxidants (e.g., BHT) to reduce oxidation.
    • Packaging : Store in amber glass under nitrogen to limit photolytic/hydrolytic degradation .

Q. How does the nitrile group influence the compound’s physicochemical and pharmacological properties?

Answer:

  • Physicochemical Impact :
    • pKa : Predicted pKa of ~0.21 (for similar acetonitriles) suggests high stability under acidic conditions .
    • Lipophilicity : The nitrile group enhances logP (~2.5), improving membrane permeability .
  • Pharmacological Relevance :
    • Target Binding : The nitrile moiety may act as a hydrogen bond acceptor, enhancing affinity for histamine H1 receptors, as seen in cetirizine analogs .
    • Metabolic Stability : Resistance to esterase-mediated hydrolysis compared to ester derivatives (e.g., levocetirizine PEG 400 ester) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.